N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
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Overview
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an indole moiety, a phenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted phenoxy acetic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenoxy and acetamido groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,6-dimethylphenoxy group differentiates it from other indole derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5g/mol |
IUPAC Name |
2-acetamido-N-[2-(2,6-dimethylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-7-6-8-16(2)22(15)29-12-11-24-23(28)21(26-17(3)27)13-18-14-25-20-10-5-4-9-19(18)20/h4-10,14,21,25H,11-13H2,1-3H3,(H,24,28)(H,26,27) |
InChI Key |
TXHDYNMPEICGAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Origin of Product |
United States |
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